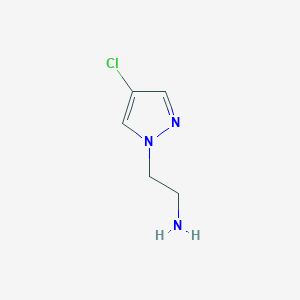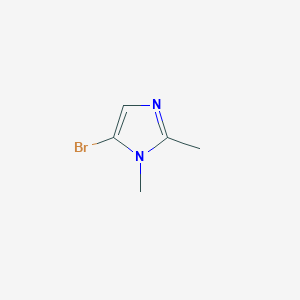
2-(4-chloro-1H-pyrazol-1-yl)ethanamine
Descripción general
Descripción
2-(4-chloro-1H-pyrazol-1-yl)ethanamine is a useful research compound. Its molecular formula is C5H8ClN3 and its molecular weight is 145.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metal Complexes and Ligand Reactions
- 2-(1H-pyrazol-1-yl)ethanamine derivatives, such as bmpz and bepz, have been synthesized and characterized, with notable applications in forming metal complexes (Cubanski et al., 2013). These complexes have potential uses in catalysis and material science due to their unique coordination properties.
Antitumor Activity
- Novel pyrazole and pyrazolo[3,4-d]pyrimidine derivatives, including those similar to 2-(4-chloro-1H-pyrazol-1-yl)ethanamine, have been investigated for their antitumor properties. These compounds, due to their ability to modify lipophilicity, have shown promising results in vitro against various cancer cell lines (Maftei et al., 2016).
Pharmaceutical Applications
- Derivatives of this compound have been synthesized and shown to possess various pharmacological activities, such as antiaggregating, hypotensive, and antiarrhythmic effects, indicating their potential as therapeutic agents (Bruno et al., 1991).
Protein Binding and Medicinal Chemistry
- Certain analogs of 2-(1H-pyrazol-1-yl)ethanamine have been identified as IGF-1R inhibitors, showing improved potency and in vivo activity, suggesting their role in targeted cancer therapies (Saulnier et al., 2008).
Complex Formation with Albumin Protein
- Studies have revealed interesting reactivity of di-imine copper(II) complexes, including those containing pyrazole derivatives like this compound, in binding to albumin protein. This has implications in understanding drug-protein interactions and drug delivery systems (Silveira et al., 2013).
Catalysis and Polymer Science
- Copper(II) complexes containing this compound derivatives have been synthesized and utilized as pre-catalysts for producing polylactide, a biodegradable polymer, indicating their utility in sustainable chemistry and material science (Cho et al., 2019).
DNA Binding and Nuclease Activity
- Cu(II) complexes with tridentate ligands, including those resembling this compound, have been investigated for their DNA binding and nuclease activities. These complexes demonstrate significant potential for therapeutic applications, particularly in cancer treatment (Kumar et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .
Mode of Action
Based on the activity of similar compounds, it may interact with its target, potentially cdk2, leading to changes in the cell cycle .
Biochemical Pathways
If cdk2 is indeed its target, the compound could affect the cell cycle regulation pathway, leading to downstream effects such as cell cycle arrest .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, suggesting that this compound may also exhibit similar effects .
Propiedades
IUPAC Name |
2-(4-chloropyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMUJSKLHIXUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427100 | |
| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777056-71-0 | |
| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)

